molecular formula C22H24N2O8 B611298 Tetracycline CAS No. 60-54-8

Tetracycline

Katalognummer: B611298
CAS-Nummer: 60-54-8
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: NWXMGUDVXFXRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tetracyclin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Fermentation von Streptomyces-Bakterien, die Tetracyclin auf natürliche Weise produzieren. Der Prozess umfasst die Extraktion und Reinigung des Antibiotikums aus der Bakterienkultur .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Tetracyclin oft semi-synthetisch hergestellt. Der Prozess beginnt mit der Fermentation von Streptomyces-Bakterien zur Produktion von Chlortetracyclin, das dann chemisch modifiziert wird, um Tetracyclin zu erzeugen. Dieses Verfahren ermöglicht die großtechnische Produktion des Antibiotikums .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetracyclin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die chemische Struktur und die Eigenschaften von Tetracyclin verändern, was sich auf seine Wirksamkeit und Stabilität auswirkt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Tetracyclin-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Tetracyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Tetracyclin entfaltet seine Wirkung, indem es an die 30S-ribosomale Untereinheit von Bakterien bindet und so die Anlagerung von Aminoacyl-tRNA am Ribosom verhindert. Dies hemmt die Proteinsynthese, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist. Tetracyclin bindet auch in geringerem Umfang an die 50S-ribosomale Untereinheit, wodurch die Proteinsynthese weiter gestört wird .

Ähnliche Verbindungen:

  • Doxycyclin
  • Minocyclin
  • Tigecyclin
  • Omadacyclin
  • Eravacyclin

Vergleich: Tetracyclin und seine ähnlichen Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrem Wirkungsspektrum. So hat beispielsweise Doxycyclin eine längere Halbwertszeit und eine bessere Absorption als Tetracyclin, wodurch es bei bestimmten Infektionen effektiver ist. Minocyclin hat eine bessere Gewebsdurchdringung, während Tigecyclin gegen ein breiteres Spektrum resistenter Bakterien wirksam ist .

Tetracyclin bleibt ein wertvolles Antibiotikum aufgrund seiner Breitbandaktivität und relativ niedrigen Kosten. Die Entwicklung von Resistenzen hat seinen Einsatz jedoch eingeschränkt, was zur Entwicklung neuerer Tetracyclin-Derivate mit verbesserten Eigenschaften geführt hat .

Wirkmechanismus

Tetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits protein synthesis, which is essential for bacterial growth and replication. This compound also binds to the 50S ribosomal subunit to a lesser extent, further disrupting protein synthesis .

Vergleich Mit ähnlichen Verbindungen

  • Doxycycline
  • Minocycline
  • Tigecycline
  • Omadacycline
  • Eravacycline

Comparison: Tetracycline and its similar compounds share a common mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example, doxycycline has a longer half-life and better absorption compared to this compound, making it more effective for certain infections. Minocycline has better penetration into tissues, while tigecycline is effective against a broader range of resistant bacteria .

This compound remains a valuable antibiotic due to its broad-spectrum activity and relatively low cost. the development of resistance has limited its use, prompting the development of newer this compound derivatives with improved properties .

Biologische Aktivität

Tetracycline is a broad-spectrum antibiotic that has been widely used for the treatment of various bacterial infections. Its biological activity primarily stems from its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of gram-positive and gram-negative organisms. This article delves into the mechanisms of action, resistance patterns, clinical implications, and recent research findings regarding this compound.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The specific interaction occurs at a conserved site within the 16S rRNA component of the ribosome, leading to a bacteriostatic effect, although some studies suggest that certain this compound derivatives may exhibit bactericidal properties under specific conditions .

Key Points:

  • Binding Site : this compound binds to the 30S ribosomal subunit.
  • Mechanism : Inhibits aminoacyl-tRNA binding, blocking protein synthesis.
  • Effect : Primarily bacteriostatic, with some bactericidal activity observed.

Biological Activity Spectrum

Tetracyclines are effective against a variety of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Atypical organisms : Mycoplasma pneumoniae, Chlamydia trachomatis

The antibiotic's spectrum is significant for treating infections like acne, respiratory tract infections, and certain zoonotic diseases .

Resistance Mechanisms

Resistance to tetracyclines has become a growing concern. The primary mechanisms include:

  • Efflux pumps : Bacteria can expel this compound before it exerts its effect.
  • Ribosomal protection proteins (RPPs) : These proteins can prevent this compound from binding to the ribosome.
  • Enzymatic inactivation : Some bacteria produce enzymes that chemically modify this compound.

Recent studies have highlighted the emergence of resistance genes in clinical isolates, underscoring the need for ongoing surveillance and stewardship efforts .

Case Study: this compound in Treating STIs

A recent pilot trial involving daily doxycycline (a this compound derivative) showed significant reductions in bacterial sexually transmitted infections (STIs) among HIV-negative men who have sex with men (gbMSM). The study reported an odds ratio (OR) of 0.18 for STI incidence in the doxycycline group compared to controls . However, concerns about developing resistance necessitate careful consideration before widespread prophylactic use.

Cohort Study: First Trimester Exposure

A cohort study examined the risks associated with first-trimester exposure to tetracyclines. Findings indicated no significant increase in major congenital malformations (MCMs) among infants exposed to tetracyclines compared to unexposed controls. Although some increased risks were noted for nervous system anomalies, these were not sustained over longer follow-up periods .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Antitumor Activity : New this compound derivatives are being explored for their potential antitumor effects. For instance, SF2575 has shown promising results in preliminary studies .
  • Resistance Patterns : Ongoing research is investigating the molecular basis of resistance mechanisms and their implications for treatment efficacy .
  • Structure-Activity Relationships : Novel synthetic derivatives are being developed to enhance antibacterial activity and overcome resistance mechanisms associated with traditional tetracyclines .

Summary Table of this compound Properties

PropertyDescription
Class Broad-spectrum antibiotic
Mechanism of Action Inhibits protein synthesis by binding to 30S ribosomal subunit
Target Organisms Gram-positive and negative bacteria; atypical organisms
Resistance Mechanisms Efflux pumps, RPPs, enzymatic inactivation
Clinical Uses Acne treatment, respiratory infections, STIs

Eigenschaften

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMGUDVXFXRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-54-8
Record name tetracycline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: How does tetracycline interact with its target and what are the downstream effects?

A1: this compound exerts its antibacterial activity by binding to the bacterial ribosome, specifically at the 30S ribosomal subunit [, ]. This binding interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth [, ].

Q2: Can you provide some structural characterization of this compound?

A2: this compound is a yellow, crystalline compound with the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol. The molecule features a tetracyclic naphtacene carboxamide ring system [, ]. Spectroscopic studies, including FT-IR and UV-Vis, have been employed to characterize the compound and investigate potential changes in its structural properties upon various treatments [].

Q3: How does the structure of this compound relate to its activity?

A3: The carboxamide group at the C2 position of the this compound molecule is essential for its transport into bacterial cells []. Modifications to the this compound structure can significantly alter its activity, potency, and selectivity [].

Q4: Are there any studies on the stability of this compound?

A4: Yes, studies have explored the stability of this compound hydrochloride under various conditions. One study investigated the effect of biofield treatment on chloramphenicol and this compound hydrochloride using FT-IR spectroscopy, suggesting that the treatment might enhance the chemical stability of both drugs []. Another study examined the release kinetics of 25% this compound hydrochloride-loaded ethylene vinyl acetate fibers, revealing a considerable decrease in the amount of biologically active this compound remaining in the fibers over time [].

Q5: Are there alternative compounds to this compound?

A5: Yes, other antibiotics, like macrolides and quinolones, can be used as alternatives to this compound []. The choice of treatment depends on factors such as the specific bacterial infection, resistance patterns, and patient-specific considerations [, ].

Q6: What analytical methods are employed to study this compound?

A6: Various analytical methods are used to characterize, quantify, and monitor this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): This method is commonly used to separate and quantify this compound and its analogs in various matrices, including honey, milk, and pharmaceutical formulations [, , , ].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of this compound residues in complex matrices like honey [].
  • Ultra-Performance Liquid Chromatography (UPLC): This method provides rapid and efficient separation of this compound for analysis, as demonstrated in a study evaluating water-flow variation and this compound hydrochloride administration in swine [].
  • Spectrophotometry: This method, often coupled with derivatization techniques like diazotization, can be used to quantify this compound hydrochloride in pharmaceutical formulations [].
  • Agar Diffusion Inhibition Assay: This microbiological method assesses the biological activity of this compound, for example, in drug-loaded fibers [].

Q7: What are the mechanisms of resistance to this compound?

A7: Bacteria can develop resistance to this compound through several mechanisms:

  • Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, such as TetA(P) from Clostridium perfringens, which actively transport this compound out of the cell, reducing its intracellular concentration [].
  • Ribosome Protection Proteins: These proteins, like TetM and TetO, can bind to the ribosome and displace this compound from its binding site, allowing protein synthesis to continue [].
  • Mutations in Ribosomal RNA: Mutations in the 16S rRNA genes, particularly in the primary this compound binding pocket (Tet-1 site), can reduce the binding affinity of this compound to the ribosome, conferring decreased susceptibility [].

Q8: How prevalent is this compound resistance?

A8: The prevalence of this compound resistance varies depending on the bacterial species, geographic location, and antibiotic usage patterns. Studies have reported a high prevalence of this compound resistance genes, such as tetA and tetB, in Escherichia coli isolates from broiler chickens []. Additionally, resistance to this compound is a concern in Staphylococcus aureus [].

Q9: Are there any strategies to overcome this compound resistance?

A9: Researchers are exploring various strategies to combat this compound resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics, such as rifampicin, can enhance its activity against resistant strains [].
  • Drug Delivery Systems: Novel drug delivery systems, such as encapsulation in cyclodextrins, are being explored to improve the bioavailability and efficacy of this compound [].

Q10: What is the environmental impact of this compound?

A10: this compound, like other antibiotics, can enter the environment through wastewater and agricultural runoff, potentially contributing to the spread of antibiotic resistance genes []. Studies have investigated the use of UV light disinfection to degrade this compound in wastewater effluents []. Other research focuses on using porous graphitic biochar for the adsorption and removal of this compound from aqueous solutions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.